![molecular formula C24H26N2O5S2 B2504603 Ethyl 3-{[4-(3-methoxyphenyl)piperazin-1-yl]sulfonyl}-4-phenylthiophene-2-carboxylate CAS No. 932464-00-1](/img/structure/B2504603.png)
Ethyl 3-{[4-(3-methoxyphenyl)piperazin-1-yl]sulfonyl}-4-phenylthiophene-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related compounds involves the combination of a fluorophore and a tertiary amino function, as seen in the first paper where a new sulfonate reagent was synthesized for analytical derivatization in liquid chromatography . This reagent was designed to be sensitive and capable of being removed after derivatization by acid treatment. Although the exact synthesis of "Ethyl 3-{[4-(3-methoxyphenyl)piperazin-1-yl]sulfonyl}-4-phenylthiophene-2-carboxylate" is not described, similar synthetic strategies may be applicable.
Molecular Structure Analysis
The molecular structure of compounds with substituted piperazine moieties is significant for their interaction with biological targets. In the second paper, a series of compounds were synthesized and evaluated for their ability to bind to the dopamine transporter (DAT) . The introduction of various substituents, such as hydroxy and methoxy groups, affected the potency and selectivity of these compounds. This suggests that the molecular structure of "this compound" would also be critical in determining its biological activity and interactions.
Chemical Reactions Analysis
The first paper indicates that the synthesized sulfonate reagent can undergo a chemical reaction where the tertiary amino function is removed by acid treatment . This type of reaction is relevant for the analysis of "this compound" as it may also undergo similar acid-catalyzed reactions due to the presence of a piperazine moiety.
Physical and Chemical Properties Analysis
The physical and chemical properties of the compounds in the provided papers are not directly discussed. However, the presence of a fluorophore in the first paper's reagent suggests that it would have specific optical properties useful in detection methods such as high-performance liquid chromatography with fluorometric detection . The introduction of hydroxy and methoxy substituents in the second paper's compounds indicates that these groups can influence the solubility and reactivity of the molecules . These insights can be extrapolated to predict that "this compound" may have similar solubility characteristics and reactivity profiles.
Applications De Recherche Scientifique
Analytical Derivatization in Chromatography
Compounds with sulfonate reagents and piperazine derivatives have been synthesized for analytical purposes, such as in liquid chromatography. For instance, sulfonate reagents have been applied to the derivatization of analytes for sensitive detection via high-performance liquid chromatography with fluorometric detection, demonstrating the utility of such compounds in enhancing detection sensitivities in analytical chemistry (Hsin‐Lung Wu et al., 1997).
Antimicrobial Activity
Research into triazole derivatives, which share structural motifs with the compound , has shown that these chemicals can be synthesized with antimicrobial properties. The study of such derivatives contributes to the development of new antimicrobial agents, indicating the potential of piperazine and sulfonamide groups in contributing to bioactive compounds with practical applications in combating microbial resistance (Seda Fandaklı et al., 2012).
Drug Development and Pharmacology
Piperazine derivatives are frequently explored for their pharmacological properties. For example, they have been investigated for their roles as receptor antagonists or in enhancing the pharmacokinetic profiles of drugs. This suggests that the compound could be of interest in the design and synthesis of new pharmaceutical agents, particularly in exploring its interaction with biological targets (M. Haka et al., 1989).
Antioxidant Activity
Compounds containing piperazine rings have also been studied for their antioxidant properties. These studies are crucial in developing therapeutic agents that could mitigate oxidative stress-related diseases, indicating another potential research application for the compound (Nurcan Karaman et al., 2016).
Propriétés
IUPAC Name |
ethyl 3-[4-(3-methoxyphenyl)piperazin-1-yl]sulfonyl-4-phenylthiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O5S2/c1-3-31-24(27)22-23(21(17-32-22)18-8-5-4-6-9-18)33(28,29)26-14-12-25(13-15-26)19-10-7-11-20(16-19)30-2/h4-11,16-17H,3,12-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPQZWEPOQJHIFS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=CS1)C2=CC=CC=C2)S(=O)(=O)N3CCN(CC3)C4=CC(=CC=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[6-(Difluoromethoxy)-1,2,3,4-tetrahydronaphthalen-1-yl]oxirane-2-carboxamide](/img/structure/B2504523.png)
![2-[2-(4-bromophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]-N-(5-chloro-2-methoxyphenyl)acetamide](/img/no-structure.png)
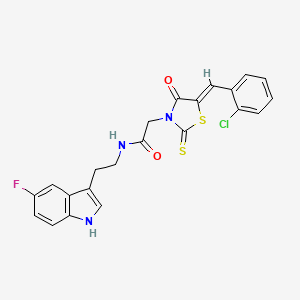
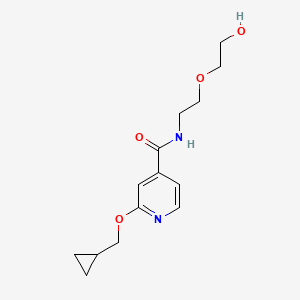
![2-(methylthio)-N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzamide](/img/structure/B2504530.png)
![6-ethyl-3-(2-fluorobenzyl)-5-methoxy-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2504531.png)
![7,9,10-trimethyl-5H-benzo[c]furo[3,2-g]chromene-5-thione](/img/structure/B2504532.png)
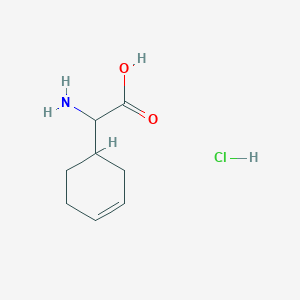
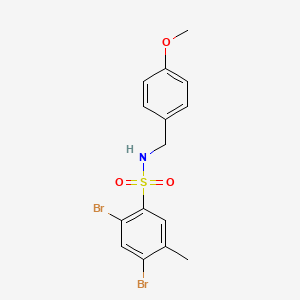
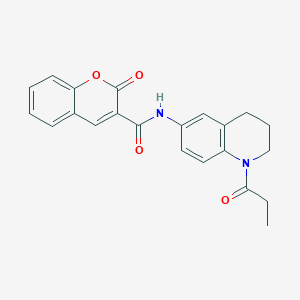
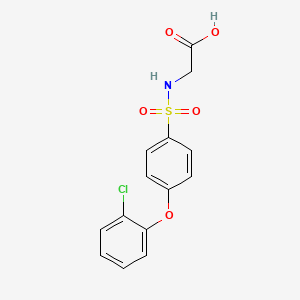
![N-(3,4-dimethoxyphenyl)-2-((3-(2-hydroxyethyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2504539.png)

